The synthesis of 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride typically involves the following steps:
In an industrial context, large-scale batch reactors are often used, allowing for controlled conditions that optimize yield and purity through steps like purification and crystallization .
The molecular structure of 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride features:
The InChI representation for this compound is InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)17(19)16-11-10-13-4-2-3-5-15(13)18(16)20;/h2-11,17,20H,19H2,1H3;1H
, indicating its complex structure .
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride can undergo several chemical reactions:
These reactions are significant for its application in organic synthesis and medicinal chemistry .
The mechanism of action for 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride involves its interaction with biological targets:
Research into its specific interactions with biomolecules continues to reveal insights into its therapeutic potential .
The physical and chemical properties of 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride include:
These properties are crucial for determining its handling and application in laboratory settings .
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride has several scientific applications:
Its versatility makes it valuable across multiple disciplines in chemistry and biology .
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: